(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone
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Overview
Description
2-furanyl-[4-(3-phenylprop-2-enyl)-1-piperazinyl]methanone is a member of styrenes.
Scientific Research Applications
Corrosion Inhibition
- Inhibitive Effect on Mild Steel Corrosion: The derivatives of (furan-2-yl)(phenyl)methanone, such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone, have been studied for their ability to inhibit the corrosion of mild steel in an acidic medium. These compounds demonstrated significant inhibition efficiency, with one derivative showing up to 80% effectiveness. This indicates potential applications in protecting metals from corrosion in industrial contexts (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Pharmaceutical Research
Synthesis and Inhibitory Effects on Vascular Smooth Muscle Cells (VSMC)
A study focusing on the synthesis of (furan-2-yl)(phenyl)methanone derivatives explored their inhibitory activities against VSMC proliferation. This research found that certain new compounds showed potential in vitro activity, suggesting therapeutic applications in conditions involving vascular smooth muscles (Li Qing-shan, 2011).
Antidepressant and Antianxiety Activities
Research into novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has demonstrated antidepressant and antianxiety activities in animal models. This indicates potential pharmaceutical applications for mental health disorders (Kumar et al., 2017).
Protein Tyrosine Kinase Inhibitory Activity
Derivatives of furan-2-yl(phenyl)methanone were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, comparable to or even better than genistein, a reference compound. This suggests potential applications in cancer therapy or other diseases involving tyrosine kinase activity (Zheng et al., 2011).
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
furan-2-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20N2O2/c21-18(17-9-5-15-22-17)20-13-11-19(12-14-20)10-4-8-16-6-2-1-3-7-16/h1-9,15H,10-14H2/b8-4+ |
InChI Key |
LLPGQOJUSXJAJH-XBXARRHUSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CO3 |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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